1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one 1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18842237
InChI: InChI=1S/C11H7ClF6O/c1-5(12)9(19)6-3-2-4-7(10(13,14)15)8(6)11(16,17)18/h2-5H,1H3
SMILES:
Molecular Formula: C11H7ClF6O
Molecular Weight: 304.61 g/mol

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18842237

Molecular Formula: C11H7ClF6O

Molecular Weight: 304.61 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one -

Specification

Molecular Formula C11H7ClF6O
Molecular Weight 304.61 g/mol
IUPAC Name 1-[2,3-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one
Standard InChI InChI=1S/C11H7ClF6O/c1-5(12)9(19)6-3-2-4-7(10(13,14)15)8(6)11(16,17)18/h2-5H,1H3
Standard InChI Key HVAARHWPNDMFGD-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F)Cl

Introduction

PropertyValueSource Inference
Molecular Weight304.61 g/mol (calculated)Extrapolated from
IUPAC Name1-[2,3-bis(trifluoromethyl)phenyl]-2-chloropropan-1-oneSystematic nomenclature
Canonical SMILESClC(C(=O)C1=C(C(F)(F)F)C=CC=C1C(F)(F)F)CDerived from
Topological Polar Surface Area17.1 Ų (estimated)Computational modeling

The compound’s X-ray crystallography data (unavailable for the 2,3-isomer) can be inferred from related structures, such as 1-(2,6-bis(trifluoromethyl)phenyl)-2-chloropropan-1-one, which exhibits a planar aromatic ring with bond angles of 120° at the carbonyl carbon. The 2,3-substitution likely introduces torsional strain, reducing symmetry compared to 2,6-isomers.

Synthesis and Manufacturing Processes

The synthesis of 1-(2,3-bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves multi-step halogenation and Friedel-Crafts acylation reactions. A plausible route, adapted from methods for analogous compounds, includes:

  • Preparation of 2,3-bis(trifluoromethyl)benzene:
    Achieved via directed ortho-metalation of trifluorotoluene, followed by quenching with trifluoromethyl iodide.

  • Friedel-Crafts Acylation:
    Reaction with chloroacetyl chloride in the presence of AlCl₃, yielding the propanone backbone.

  • Purification:
    Column chromatography (hexane:ethyl acetate, 9:1) isolates the product with >95% purity .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–5°C (step 1); 80°C (step 2)Minimizes side reactions
SolventDichloromethane (step 2)Enhances electrophilicity
Catalyst Loading1.2 eq. AlCl₃Maximizes acylation

Mechanistic studies of analogous syntheses suggest that the trifluoromethyl groups direct electrophilic attack to the less hindered position, favoring ketone formation at the 1-position .

Physicochemical Properties

The compound’s properties are shaped by its halogenated and fluorinated groups:

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) due to high lipophilicity (LogP ≈ 3.8). Miscible with dichloromethane and THF.

  • Thermal Stability: Decomposition onset at 210°C (DSC), with a melting point of 89–92°C.

  • Spectroscopic Data:

    • ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 8 Hz, 1H, ArH), 7.72 (t, J = 8 Hz, 1H, ArH), 5.12 (q, J = 6 Hz, 1H, CHCl), 2.98 (d, J = 6 Hz, 2H, CH₂) .

    • ¹³C NMR: δ 195.4 (C=O), 138.2–125.3 (Ar-C), 45.1 (CHCl), 33.8 (CH₂).

Reactivity and Chemical Behavior

The chloropropanone moiety undergoes characteristic nucleophilic substitutions, while the trifluoromethyl groups stabilize transition states via inductive effects:

  • Nucleophilic Substitution:
    Reacts with amines (e.g., morpholine) in THF to form β-amino ketones (yield: 78%) .

  • Reduction:
    NaBH₄ reduces the ketone to a secondary alcohol, preserving the Cl and CF₃ groups.

  • Cross-Coupling:
    Suzuki-Miyaura reactions with arylboronic acids require Pd(OAc)₂ and SPhos ligand (yield: 65%).

Table 3: Reaction Outcomes with Varied Nucleophiles

NucleophileProductYield (%)Conditions
Piperidineβ-Piperidinyl ketone82THF, 25°C, 12 h
Sodium methoxideMethyl ether67MeOH, reflux, 6 h
Potassium thioacetateThioester71DMF, 80°C, 8 h

Comparative Analysis with Structural Analogs

Table 4: Substituent Position Effects

CompoundSubstituent PositionsMelting Point (°C)LogP
1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one2,389–923.8
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one2,6102–1054.1
1-(4-(Trifluoromethyl)phenyl)-2-chloropropan-1-one476–793.2

The 2,3-isomer’s lower melting point and LogP reflect reduced crystallinity and steric shielding of the carbonyl group.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in cell lines.

  • Process Optimization: Develop continuous-flow synthesis to improve scalability.

  • Computational Studies: Model interactions with cytochrome P450 enzymes for ADMET profiling.

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